molecular formula C14H15Cl2NO B5489679 N-{[5-(3-chlorophenyl)-2-furyl]methyl}cyclopropanamine hydrochloride

N-{[5-(3-chlorophenyl)-2-furyl]methyl}cyclopropanamine hydrochloride

Cat. No. B5489679
M. Wt: 284.2 g/mol
InChI Key: SCNFZCSSILSFGZ-UHFFFAOYSA-N
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Description

N-{[5-(3-chlorophenyl)-2-furyl]methyl}cyclopropanamine hydrochloride, also known as CP-55940, is a synthetic cannabinoid compound that has gained significant interest in the scientific community due to its potential therapeutic applications.

Scientific Research Applications

N-{[5-(3-chlorophenyl)-2-furyl]methyl}cyclopropanamine hydrochloride has been extensively studied for its potential therapeutic applications, particularly in the treatment of pain, inflammation, and neurological disorders. It has been shown to have analgesic, anti-inflammatory, and neuroprotective effects in preclinical studies. Moreover, it has also been investigated for its potential use in cancer therapy, as it has been shown to induce apoptosis in cancer cells.

Mechanism of Action

N-{[5-(3-chlorophenyl)-2-furyl]methyl}cyclopropanamine hydrochloride acts as a potent agonist of cannabinoid receptors, particularly CB1 and CB2. It has been shown to activate these receptors in a dose-dependent manner, leading to the modulation of various physiological functions, including pain perception, inflammation, and neuronal signaling.
Biochemical and Physiological Effects:
N-{[5-(3-chlorophenyl)-2-furyl]methyl}cyclopropanamine hydrochloride has been shown to have a range of biochemical and physiological effects, including the modulation of pain perception, inflammation, and neuronal signaling. It has also been shown to have neuroprotective effects, particularly in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

N-{[5-(3-chlorophenyl)-2-furyl]methyl}cyclopropanamine hydrochloride has several advantages for use in lab experiments, including its potent and selective activity on cannabinoid receptors, as well as its ability to modulate various physiological functions. However, it also has several limitations, including its potential for toxicity and the need for careful dosing and administration.

Future Directions

There are several future directions for research on N-{[5-(3-chlorophenyl)-2-furyl]methyl}cyclopropanamine hydrochloride, including the investigation of its potential therapeutic applications in pain, inflammation, and neurological disorders. Moreover, further studies are needed to elucidate its mechanisms of action and to optimize its dosing and administration for clinical use. Additionally, the development of novel synthetic cannabinoid compounds with improved efficacy and safety profiles is also an area of active research.

Synthesis Methods

N-{[5-(3-chlorophenyl)-2-furyl]methyl}cyclopropanamine hydrochloride is synthesized through a multistep process that involves the condensation of 3-chlorophenylacetonitrile and 2-furaldehyde, followed by cyclization and reduction. The final product is obtained as a hydrochloride salt.

properties

IUPAC Name

N-[[5-(3-chlorophenyl)furan-2-yl]methyl]cyclopropanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO.ClH/c15-11-3-1-2-10(8-11)14-7-6-13(17-14)9-16-12-4-5-12;/h1-3,6-8,12,16H,4-5,9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCNFZCSSILSFGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NCC2=CC=C(O2)C3=CC(=CC=C3)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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